molecular formula C19H17NO3 B11397519 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11397519
M. Wt: 307.3 g/mol
InChI Key: BSVJAMBPKSRIGC-UHFFFAOYSA-N
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Description

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-4H-chromen-4-one and 4-methylbenzylamine.

    Condensation Reaction: The key step involves the condensation of 7-methyl-4H-chromen-4-one with 4-methylbenzylamine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and chromene moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and analgesic effects.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.

    Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-4H-chromen-4-one: A precursor in the synthesis of the target compound.

    4-methylbenzylamine: Another precursor used in the synthesis.

    Chromene Derivatives: Compounds with similar chromene structures but different substituents.

Uniqueness

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

7-methyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO3/c1-12-3-6-14(7-4-12)11-20-19(22)18-10-16(21)15-8-5-13(2)9-17(15)23-18/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

BSVJAMBPKSRIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C

solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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